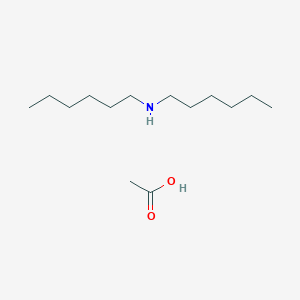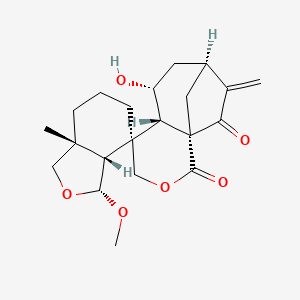![molecular formula C7H11O9P B3028933 Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate CAS No. 40372-66-5](/img/structure/B3028933.png)
Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate is a chemical compound with the molecular formula C7H7Na4O9P. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to act as a chelating agent, which makes it valuable in water treatment, detergents, and other applications where metal ion control is essential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate typically involves the reaction of 2-phosphonobutane-1,2,4-tricarboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its tetrasodium salt form .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a high yield and purity of the final product. The industrial production also involves rigorous quality control measures to ensure the consistency and quality of the compound .
化学反应分析
Types of Reactions
Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is the basis for its use in water treatment and detergents.
Substitution Reactions: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Hydrolysis: In aqueous solutions, it can undergo hydrolysis to form its corresponding acid and sodium ions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts, acids, and bases. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in chelation reactions, the major products are metal complexes, while in hydrolysis reactions, the products are the corresponding acid and sodium ions .
科学研究应用
Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: It is used in biological research to study metal ion interactions and their effects on biological systems.
Medicine: It is investigated for its potential use in medical treatments that involve metal ion control.
作用机制
The mechanism of action of Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate involves its ability to form stable complexes with metal ions. This chelation process involves the coordination of the metal ion with the oxygen atoms of the carboxylate and phosphonate groups in the compound. The resulting metal complex is stable and prevents the metal ion from participating in unwanted reactions .
相似化合物的比较
Similar Compounds
2-phosphonobutane-1,2,4-tricarboxylic acid: The parent acid form of the compound.
Tetrasodium hydrogen 2-phosphonatobutane-1,2,4-tricarboxylate: A similar compound with one less sodium ion.
Uniqueness
Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications where metal ion control is critical .
属性
CAS 编号 |
40372-66-5 |
|---|---|
分子式 |
C7H11O9P |
分子量 |
270.13 g/mol |
IUPAC 名称 |
(2S)-2-phosphonobutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H11O9P/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16)/t7-/m0/s1 |
InChI 键 |
SZHQPBJEOCHCKM-ZETCQYMHSA-N |
SMILES |
C(CC(CC(=O)[O-])(C(=O)[O-])P(=O)(O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
手性 SMILES |
C(C[C@](CC(=O)O)(C(=O)O)P(=O)(O)O)C(=O)O |
规范 SMILES |
C(CC(CC(=O)O)(C(=O)O)P(=O)(O)O)C(=O)O |
Key on ui other cas no. |
40372-66-5 |
物理描述 |
Liquid; Liquid, Other Solid; Dry Powder White to yellow powder; [Zschimmer and Schwarz MSDS] |
Pictograms |
Irritant |
相关CAS编号 |
37971-36-1 (Parent) |
同义词 |
2-phosphonobutane-1,2,4-tricarboxylic acid 2-phosphonobutane-1,2,4-tricarboxylic acid, sodium salt 2-phosphonobutane-1,2,4-tricarboxylic acid, trisodium salt PBTA PBTC tricarboxylic acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol](/img/structure/B3028855.png)




![Tetradecanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B3028865.png)





